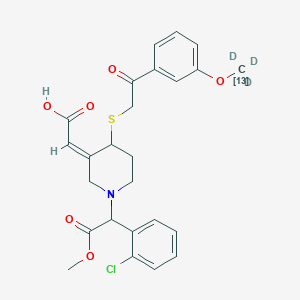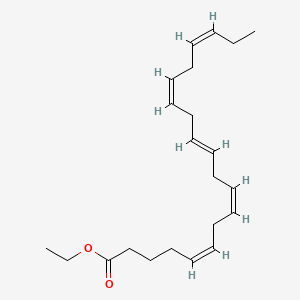![molecular formula C9H6N6 B13856749 3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its fused triazole and pyrimidine rings, which contribute to its unique chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine typically involves cyclization reactions that form the triazole and pyrimidine rings. One common method is the cyclocondensation of β-carbonyl-substituted compounds with appropriate nitrogen sources under reflux conditions . Another approach involves the use of diazotization-nitrification methods or direct nitration reactions . These reactions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Methods such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields . Additionally, one-pot catalyst-free procedures at room temperature have been implemented for the preparation of functionalized derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dimethyl sulfoxide (DMSO), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized compounds.
Wissenschaftliche Forschungsanwendungen
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2 . By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the signaling pathways essential for cell proliferation and survival, leading to the selective targeting of tumor cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Shares the triazole-pyrimidine scaffold and exhibits comparable anticancer properties.
Thiazolo[3,2-b][1,2,4]triazole: Known for its functionalized derivatives and biological activities.
Uniqueness
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine stands out due to its specific molecular structure, which allows for unique interactions with biological targets. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapies, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H6N6 |
|---|---|
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
3-pyrimidin-5-yltriazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H6N6/c1-2-12-9-8(13-14-15(9)3-1)7-4-10-6-11-5-7/h1-6H |
InChI-Schlüssel |
BEGGQBXPROZWTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C(N=N2)C3=CN=CN=C3)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


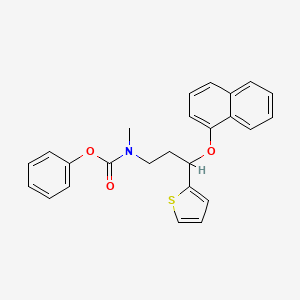
![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)

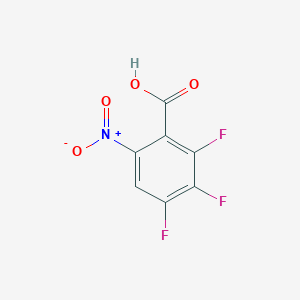
![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)
![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
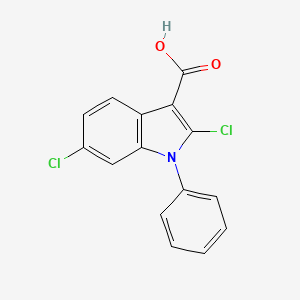
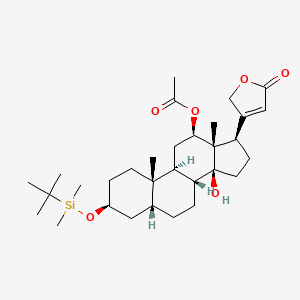
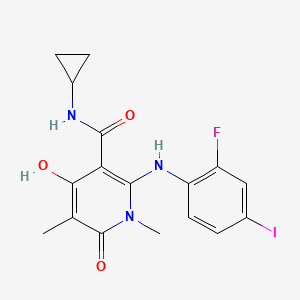
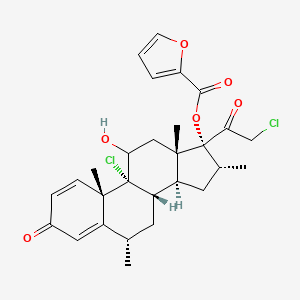
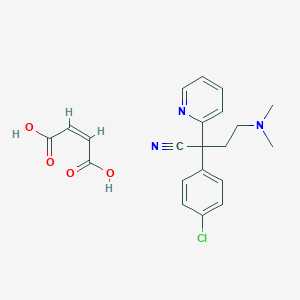
![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
